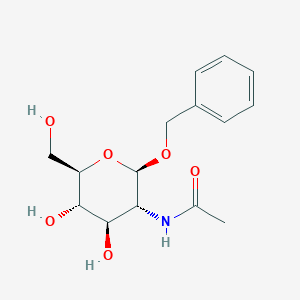

Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside

Vue d'ensemble

Description

Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is a derivative of glucopyranose, characterized by the presence of a benzyl group attached to the 2-acetamido-2-deoxy-beta-D-glucopyranoside structure. This compound is widely used in glycobiology research due to its structural similarity to naturally occurring glycosides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with benzyl alcohol. The reaction is catalyzed by an acid, such as trifluoromethanesulfonic acid, under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Sodium periodate in aqueous solution.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products:

Oxidation: Aldehyde derivatives.

Reduction: De-benzylated glucopyranosides.

Substitution: Various substituted glucopyranosides depending on the nucleophile used.

Applications De Recherche Scientifique

Glycobiology Studies

Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is widely utilized in glycobiology due to its structural similarity to naturally occurring glycosides. It serves as a substrate for studying enzyme activities, particularly glycosyltransferases and glycosidases. This compound aids researchers in understanding the enzymatic processes involved in glycan biosynthesis and modification.

Enzyme Inhibition Studies

This compound acts as an effective inhibitor of various enzymes, including:

- Glycosyltransferases : It inhibits the incorporation of glucosamine into O-glycans, which is crucial for mucin biosynthesis.

- Proteases and Glycosidases : this compound has been shown to disrupt normal cellular processes by inhibiting these key enzymes, leading to potential therapeutic applications in diseases characterized by abnormal glycosylation patterns.

Development of Glycomimetics

In medicinal chemistry, this compound is pivotal in the development of glycomimetics—synthetic analogs of natural glycans that can mimic biological functions. These glycomimetics have therapeutic potential for treating various diseases, including cancer and infectious diseases, by targeting specific receptors or pathways involved in disease progression.

Synthesis of Oligosaccharides

This compound is also employed in the synthesis of complex oligosaccharides and glycoconjugates. These synthesized compounds are essential for studying cell-cell interactions and signaling pathways in biological systems.

Case Study 1: Inhibition of MUC1 Expression

A study demonstrated that this compound effectively suppressed MUC1 expression in breast cancer cell lines (MDF-7). This inhibition was attributed to its action on glycosyltransferases involved in mucin biosynthesis, highlighting its potential role in cancer therapy .

Case Study 2: Glycan Mimicry in Infectious Disease Research

Research has shown that this compound can mimic natural glycans, aiding in the development of vaccines and therapeutics against infectious diseases. Its structural properties allow it to interact with pathogens or immune cells, facilitating the design of targeted treatments .

Case Study 3: Enzyme Activity Profiling

In enzyme activity profiling, this compound has been used to assess the activity of various glycosidases. The compound's ability to inhibit these enzymes provides insights into their mechanisms and potential applications in drug development .

Mécanisme D'action

The mechanism of action of Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. It acts as an inhibitor of glycosidases and glycosyltransferases, thereby modulating glycosylation processes. This inhibition can affect various cellular functions, including cell signaling, adhesion, and immune responses .

Comparaison Avec Des Composés Similaires

- Benzyl 2-Acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside

- Benzyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside

- Benzyl 2-Acetamido-2-deoxy-alpha-D-glucopyranoside

Comparison: Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its specific beta-D-glucopyranoside configuration, which influences its interaction with enzymes and receptors. Compared to its alpha-D-galactopyranoside and alpha-D-glucopyranoside counterparts, the beta-D-glucopyranoside form exhibits different inhibitory properties and biological activities .

Activité Biologique

Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside (BAG) is a significant compound in glycobiology and biochemistry due to its structural resemblance to natural glycosides. This article explores its biological activity, mechanisms of action, and implications in various research contexts.

Overview of this compound

BAG is a derivative of glucopyranose characterized by a benzyl group attached to the 2-acetamido-2-deoxy-beta-D-glucopyranoside structure. It is primarily utilized in research for its ability to inhibit specific enzyme activities, particularly those involved in glycosylation processes.

Target Enzymes

BAG acts as an inhibitor of glycosyltransferases, enzymes responsible for the transfer of sugar moieties to proteins and lipids. Specifically, it inhibits the incorporation of glucosamine into O-glycans, affecting mucin biosynthesis and MUC1 expression in certain cancer cell lines, such as MDF-7.

Biochemical Pathways

The compound disrupts normal cellular processes by binding to key enzymes involved in glycosylation. This inhibition leads to altered glycan structures on cell surfaces, which can affect cell signaling and recognition processes .

Inhibition of Mucin Biosynthesis

BAG has been shown to suppress mucin biosynthesis significantly. In experiments with mucin-producing colon cancer cell lines (e.g., LS174T), BAG inhibited the formation of fully glycosylated mucins, highlighting its potential as a therapeutic agent in cancers characterized by excessive mucin production .

Effects on HIV Replication

Research has indicated that BAG can enhance HIV infectivity under certain conditions. In vitro studies demonstrated that pretreatment with BAG increased the percentage of HIV-infected cells and the production of viral particles. Specifically, BAG-treated target cells exhibited increased expression of HLA-DR but reduced levels of activation markers such as CD25 and CCR5 . This suggests that BAG's inhibition of O-glycosylation may facilitate viral entry and replication.

Case Studies

- Mucin Biosynthesis Inhibition : A study demonstrated that BAG effectively inhibited mucin production in LS174T cells, leading to a reduction in fully glycosylated mucins. This was attributed to BAG's interference with glycosyltransferase activity .

- HIV Infectivity Enhancement : Another study showed that BAG treatment increased HIV replication rates significantly when used on PHA-blast target cells. The results indicated a 30-fold increase in infected cells when using virus grown in the presence of BAG compared to controls .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Benzyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside | α-D-Galactopyranoside | Inhibits O-glycosylation; enhances HIV infectivity |

| Benzyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside | β-D-Galactopyranoside | Similar inhibition profile; less studied |

| Benzyl 2-Acetamido-2-deoxy-alpha-D-glucopyranoside | α-D-Glucopyranoside | Different inhibitory properties; potential for varied applications |

Propriétés

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6/c1-9(18)16-12-14(20)13(19)11(7-17)22-15(12)21-8-10-5-3-2-4-6-10/h2-6,11-15,17,19-20H,7-8H2,1H3,(H,16,18)/t11-,12-,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOZFDIGKDPQBO-KJWHEZOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201236521 | |

| Record name | Phenylmethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13343-67-4 | |

| Record name | Phenylmethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13343-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.